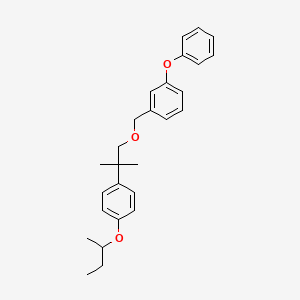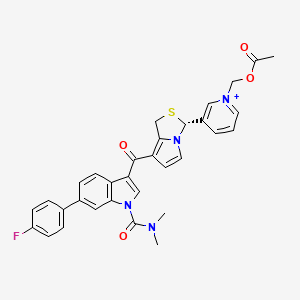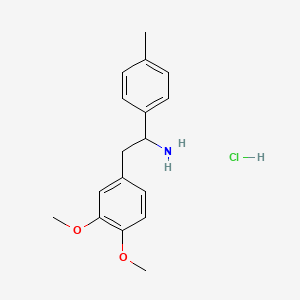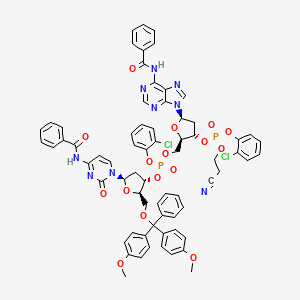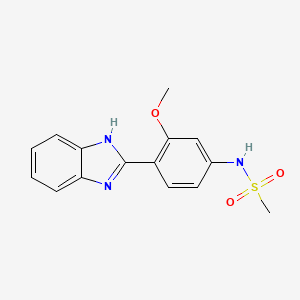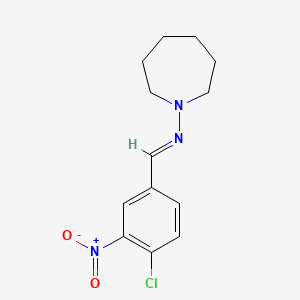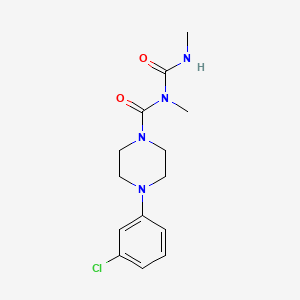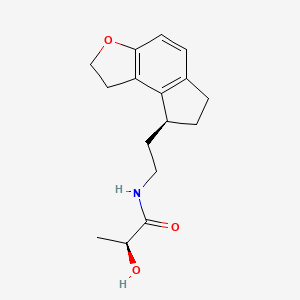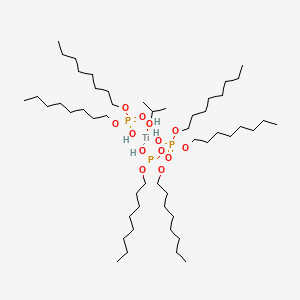
Tris(dioctyl phosphato-O'')(propan-2-olato)titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)- is a complex organotitanium compound. It is known for its unique coordination structure, where titanium is bonded to three dioctyl phosphato groups and one 2-propanolato group. This compound is often used in various industrial and research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)- typically involves the reaction of titanium tetrachloride with dioctyl phosphoric acid and 2-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+3(C8H17O)2POH+C3H7OH→Ti(O2P(C8H17)2)3(OCH(CH3)2)+4HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium dioxide and other by-products.
Substitution: The dioctyl phosphato and 2-propanolato groups can be substituted with other ligands, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or ozone can be used.
Substitution: Ligands such as alkoxides or phosphates can be used in substitution reactions.
Major Products Formed:
Oxidation: Titanium dioxide (TiO₂) and dioctyl phosphoric acid.
Substitution: New organotitanium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)- has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)- involves its ability to coordinate with various substrates and catalyze chemical reactions. The titanium center acts as a Lewis acid, facilitating the activation of reactants and promoting the formation of new chemical bonds. The dioctyl phosphato and 2-propanolato groups play a crucial role in stabilizing the complex and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
- Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)-
- Titanium, tris(dioctyl phosphato-kappaO’')(ethanolato)-, (T-4)-
- Titanium, tris(dioctyl phosphato-kappaO’')(methanolato)-, (T-4)-
Comparison:
Uniqueness: Titanium, tris(dioctyl phosphato-kappaO’')(2-propanolato)-, (T-4)- is unique due to its specific coordination with 2-propanolato, which provides distinct reactivity and stability compared to its ethanolato and methanolato counterparts.
Reactivity: The presence of 2-propanolato in the compound enhances its reactivity in certain catalytic processes, making it more effective in specific applications.
Eigenschaften
CAS-Nummer |
61436-47-3 |
|---|---|
Molekularformel |
C51H113O13P3Ti |
Molekulargewicht |
1075.2 g/mol |
IUPAC-Name |
dioctyl hydrogen phosphate;propan-2-ol;titanium |
InChI |
InChI=1S/3C16H35O4P.C3H8O.Ti/c3*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;1-3(2)4;/h3*3-16H2,1-2H3,(H,17,18);3-4H,1-2H3; |
InChI-Schlüssel |
VEZLAPVLDJVYFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CC(C)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


